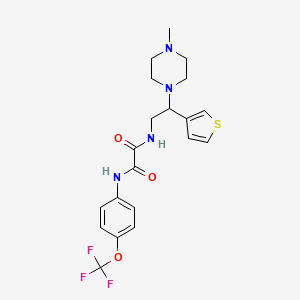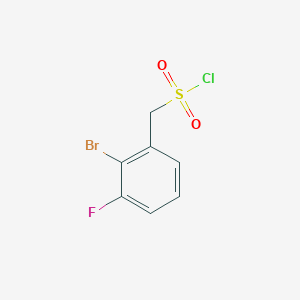
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-3-fluorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1507690-74-5 . It has a molecular weight of 287.54 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 . This indicates that the compound consists of a bromine atom, a chlorine atom, a fluorine atom, an oxygen atom, and a sulfur atom attached to a phenyl ring.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 287.54 .Mécanisme D'action
The mechanism of action of 2-Br-3-F-PMSC is not fully understood. However, it is believed to involve the formation of an intermediate sulfonium salt, which then undergoes further reaction to give the desired product. The reaction is thought to proceed through the formation of an intermediate sulfonium salt, which then undergoes further reaction to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-3-F-PMSC are not fully understood. However, it has been shown to have some effects on the metabolism of certain drugs and other molecules. In addition, it has been shown to have some effects on the activity of certain enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-Br-3-F-PMSC has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to handle and store, and it is relatively non-toxic. However, it is not suitable for use in reactions that require high temperatures, as it can decompose at temperatures above 50 °C. Additionally, it can react with other reagents and catalysts, which can lead to unwanted side reactions.
Orientations Futures
There are several potential future directions for 2-Br-3-F-PMSC. One potential direction is to explore its use in the synthesis of other organic compounds, such as pharmaceuticals and natural products. Additionally, it could be used to synthesize functionalized polymers, surfactants, and other materials. Additionally, it could be used in the synthesis of dyes, catalysts, and catalytic agents. Finally, further research could be conducted to better understand its biochemical and physiological effects.
Méthodes De Synthèse
2-Br-3-F-PMSC is synthesized by the reaction of 2-bromo-3-fluorophenol with methanesulfonyl chloride in the presence of a base, typically pyridine. The reaction is carried out in anhydrous conditions at temperatures ranging from 0-50 °C. The reaction is usually complete within 1-2 hours. The product is isolated by filtration and recrystallized from a suitable solvent.
Applications De Recherche Scientifique
2-Br-3-F-PMSC has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, natural products, organometallic compounds, and heterocyclic compounds. It has also been used in the synthesis of functionalized polymers, surfactants, and other materials. Additionally, it has been used in the synthesis of dyes, catalysts, and catalytic agents.
Safety and Hazards
Propriétés
IUPAC Name |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXIQOZIZVGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)
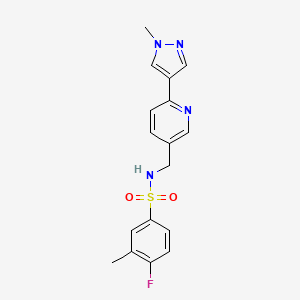
![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
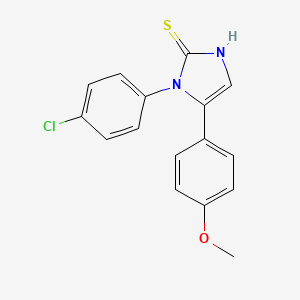
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
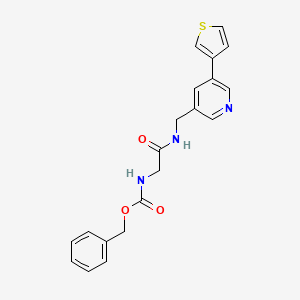
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)

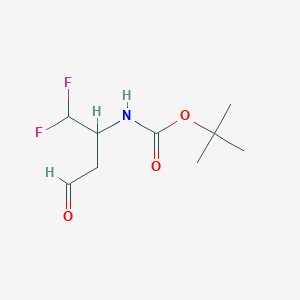
![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)
